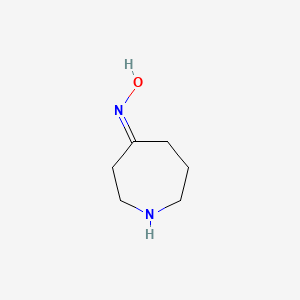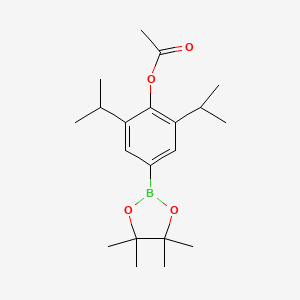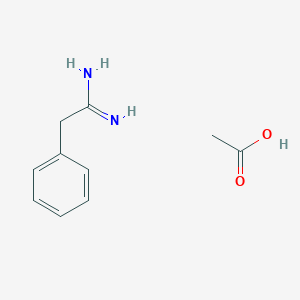
Quinoline-3-carboxamidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline-3-carboxamidine dihydrochloride, also known as QCD, is a synthetic compound that has been studied for its potential use in various scientific applications. QCD is a white, crystalline solid with a melting point of about 270°C. It is soluble in water and has a molecular weight of 206.2 g/mol. QCD is a member of the quinoline family of compounds and is made up of a quinoline ring, a carboxamidine group, and two hydrogen chloride molecules. QCD has been studied for its potential applications in biochemistry, physiology, and laboratory experiments.
Aplicaciones Científicas De Investigación
Quinoline-3-carboxamidine dihydrochloride has been studied for its potential use in various scientific applications. It has been studied for its potential as an antioxidant, an inhibitor of protein kinases, and an inhibitor of the enzyme acetylcholinesterase. In addition, Quinoline-3-carboxamidine dihydrochloride has been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells.
Mecanismo De Acción
The exact mechanism of action of Quinoline-3-carboxamidine dihydrochloride is not yet fully understood. However, it is believed that it works by inhibiting protein kinases, which are enzymes that play a role in cell signaling and regulation. In addition, Quinoline-3-carboxamidine dihydrochloride has been shown to inhibit the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
Quinoline-3-carboxamidine dihydrochloride has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit protein kinases, which are enzymes that play a role in cell signaling and regulation. In addition, Quinoline-3-carboxamidine dihydrochloride has been shown to inhibit the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. Quinoline-3-carboxamidine dihydrochloride has also been studied for its potential antioxidant properties, as it has been shown to scavenge free radicals and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Quinoline-3-carboxamidine dihydrochloride has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize in a laboratory setting. Additionally, Quinoline-3-carboxamidine dihydrochloride has been shown to inhibit protein kinases and acetylcholinesterase, which makes it useful for studying the effects of these enzymes on biochemical and physiological processes. However, Quinoline-3-carboxamidine dihydrochloride is not very stable in solution and can degrade quickly, which limits its use in long-term experiments.
Direcciones Futuras
There are several potential future directions for research on Quinoline-3-carboxamidine dihydrochloride. One possible direction is to further explore its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells. Additionally, further research could be done to determine the exact mechanism of action of Quinoline-3-carboxamidine dihydrochloride and to explore its potential uses in other areas of biochemistry, physiology, and medicine. Finally, research could be done to develop methods for stabilizing Quinoline-3-carboxamidine dihydrochloride in solution and to improve its solubility, which would make it more useful in long-term experiments.
Métodos De Síntesis
Quinoline-3-carboxamidine dihydrochloride can be synthesized in a laboratory setting using a three-step process. The first step involves the reaction of quinoline with ethylenediamine to produce the quinoline-3-carboxamidine intermediate. The second step involves the reaction of this intermediate with hydrochloric acid to produce Quinoline-3-carboxamidine dihydrochloride. Finally, the reaction of Quinoline-3-carboxamidine dihydrochloride with an acid catalyst produces the final product.
Propiedades
IUPAC Name |
quinoline-3-carboximidamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3.2ClH/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8;;/h1-6H,(H3,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHJWNBTNHKAOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-3-carboxamidine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aS,4S,6S,7aR)-2-(4-Iodophenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B6354049.png)

![Ethyl 3-[isopropylamino-(4-nitrophenyl)-methyl]-1H-indole-2-carboxylate hydrochloride](/img/structure/B6354061.png)



![N-Methyl 2-[3,5-bis(trifluoromethyl)phenyl]thioacetamide; 98%](/img/structure/B6354077.png)
![Cl[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]Ru(II) BF4, 97%](/img/structure/B6354084.png)



